molecular formula C11H15NOS B7509189 N-ethyl-2-methyl-5-methylsulfanylbenzamide

N-ethyl-2-methyl-5-methylsulfanylbenzamide

Cat. No. B7509189
M. Wt: 209.31 g/mol
InChI Key: BTMVMSFMDWKOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-5-methylsulfanylbenzamide is a chemical compound used in scientific research to study the mechanism of action and biochemical and physiological effects. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. This compound is also known as N-(2-methyl-5-methylsulfanylphenyl)acetamide and has a molecular formula of C11H15NO2S.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-methylsulfanylbenzamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting this enzyme, N-ethyl-2-methyl-5-methylsulfanylbenzamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-methylsulfanylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to reduce fever and to have antipyretic effects. Additionally, N-ethyl-2-methyl-5-methylsulfanylbenzamide has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-methyl-5-methylsulfanylbenzamide in lab experiments is its specificity for the COX-2 enzyme, which allows for the study of the specific effects of COX-2 inhibition. One limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-ethyl-2-methyl-5-methylsulfanylbenzamide. One area of interest is the development of new COX-2 inhibitors with improved specificity and efficacy. Another area of interest is the study of the antioxidant properties of N-ethyl-2-methyl-5-methylsulfanylbenzamide and its potential use in the treatment of oxidative stress-related diseases. Additionally, the use of N-ethyl-2-methyl-5-methylsulfanylbenzamide in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-5-methylsulfanylbenzamide involves the reaction of 2-methyl-5-methylsulfanylbenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization.

Scientific Research Applications

N-ethyl-2-methyl-5-methylsulfanylbenzamide is used in scientific research to study the mechanism of action and biochemical and physiological effects. It is a useful tool in the study of pain and inflammation as it has been shown to inhibit the production of prostaglandins, which are involved in these processes.

properties

IUPAC Name

N-ethyl-2-methyl-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-4-12-11(13)10-7-9(14-3)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVMSFMDWKOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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